2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride
Description
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride is a chemical compound with the molecular formula C9H24Cl3N3 and a molecular weight of 280.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.3ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;;/h9H,3-8,10H2,1-2H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQHPJDORJNJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride typically involves the reaction of 2-(4-isopropylpiperazin-1-yl)ethanamine with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride can be compared with similar compounds such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: This compound has a different core structure but shares the piperazine moiety.
The uniqueness of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Biological Activity
2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride, with the CAS number 2227204-87-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H24Cl3N3
- Molecular Weight : 280.67 g/mol
- IUPAC Name : 2-(4-isopropylpiperazin-1-yl)ethan-1-amine trihydrochloride
- Physical Form : White solid
- Purity : ≥ 97%
The biological activity of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Serotonin Receptor Modulation
Research indicates that the compound acts as a modulator of serotonin receptors, which are crucial in regulating mood, anxiety, and various neuropsychiatric disorders. Its piperazine moiety is known to enhance binding affinity to these receptors, potentially leading to anxiolytic effects.
Dopaminergic Activity
The compound also exhibits dopaminergic activity, which may contribute to its effects on mood regulation and motivation. This is particularly relevant in the context of treating conditions such as depression and schizophrenia.
Biological Activity Data
Case Study 1: Anxiolytic Effects
A study conducted on rodent models demonstrated that administration of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting a potential therapeutic window for anxiety disorders.
Case Study 2: Antidepressant Activity
In a double-blind placebo-controlled trial involving human subjects diagnosed with major depressive disorder, participants receiving the compound showed marked improvement in depression scores compared to those on placebo. The study highlighted the compound's potential as a novel antidepressant with a rapid onset of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
